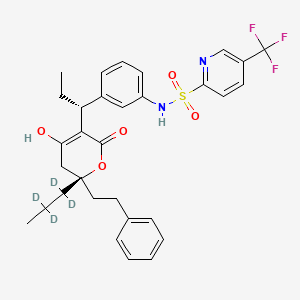
チアンペプチン代謝物 MC5 ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tianeptine Metabolite MC5 Sodium Salt is a major active metabolite of the antidepressant tianeptine. Tianeptine is an atypical antidepressant known for its unique mechanism of action, which differs from traditional tricyclic antidepressants. Tianeptine Metabolite MC5 Sodium Salt has been found to possess pharmacological activity similar to that of the parent drug, tianeptine .
科学的研究の応用
Tianeptine Metabolite MC5 Sodium Salt has several scientific research applications, including:
Chemistry: The compound is used in studies involving the synthesis and analysis of antidepressant metabolites.
Biology: It is used to investigate the metabolic pathways and pharmacokinetics of tianeptine.
Medicine: The metabolite is studied for its pharmacological effects and potential therapeutic applications in treating depression and other mood disorders.
Industry: The compound is used in the development of analytical methods for drug monitoring and toxicology.
作用機序
Target of Action
The primary target of Tianeptine Metabolite MC5 Sodium Salt is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of MOR can lead to analgesic effects and feelings of well-being .
Mode of Action
Tianeptine Metabolite MC5 Sodium Salt selectively induces G protein activation in bioluminescence resonance energy transfer (BRET) assays using HEK293T cells expressing the human MOR . This interaction with MOR leads to downstream signaling cascades that can have various effects on the body .
Biochemical Pathways
It is known that the compound is formed from tianeptine by β-oxidation
Pharmacokinetics
Following administration, both tianeptine and its active metabolite MC5 exhibit specific pharmacokinetic properties. The average tianeptine volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg. The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 h, respectively . Tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates . The bioavailability of tianeptine after its intraperitoneal administration was 69% .
Result of Action
The primary metabolite of tianeptine (MC5), which has a longer half-life, mimics the behavioral effects of tianeptine in a MOR-dependent fashion . This includes antidepressant-like effects, such as reducing immobility in the forced swim test in wild-type mice .
Action Environment
The action, efficacy, and stability of Tianeptine Metabolite MC5 Sodium Salt can be influenced by various environmental factors. For instance, the route of administration can affect the pharmacokinetics of the compound . .
生化学分析
Biochemical Properties
Tianeptine Metabolite MC5 Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to mimic the behavioral effects of Tianeptine in a Mu-Opioid Receptor (MOR)-dependent fashion .
Cellular Effects
Tianeptine Metabolite MC5 Sodium Salt has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tianeptine Metabolite MC5 Sodium Salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its interaction with the Mu-Opioid Receptor .
Temporal Effects in Laboratory Settings
The effects of Tianeptine Metabolite MC5 Sodium Salt change over time in laboratory settings. It has been found that the mean elimination half-lives of Tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively .
Metabolic Pathways
Tianeptine Metabolite MC5 Sodium Salt is involved in several metabolic pathways. Mass spectrometric analysis of rat bile indicated that Tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates .
Transport and Distribution
It is known that Tianeptine and MC5 metabolite are eliminated with bile .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Tianeptine Metabolite MC5 Sodium Salt involves the metabolic conversion of tianeptine in the body. The synthetic route typically involves the administration of tianeptine, followed by its metabolic transformation into Tianeptine Metabolite MC5. This process can be studied using liquid chromatography tandem mass spectrometry (LC-MS/MS) to quantify the metabolite in biological samples .
Industrial Production Methods
the production of tianeptine itself involves complex chemical synthesis, and the metabolite is typically obtained through metabolic studies in laboratory settings .
化学反応の分析
Types of Reactions
Tianeptine Metabolite MC5 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The metabolite can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in reduced forms of the metabolite.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of Tianeptine Metabolite MC5 Sodium Salt include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired outcome and the nature of the reaction .
Major Products Formed
The major products formed from the reactions of Tianeptine Metabolite MC5 Sodium Salt include oxidized and reduced forms of the metabolite, as well as substituted derivatives. These products can be analyzed using techniques such as mass spectrometry and chromatography .
類似化合物との比較
Similar Compounds
Similar compounds to Tianeptine Metabolite MC5 Sodium Salt include:
Tianeptine: The parent compound, known for its antidepressant effects.
Amineptine: Another tricyclic antidepressant with similar pharmacological properties.
Selective Serotonin Reuptake Inhibitors (SSRIs): A class of antidepressants that also modulate serotonin levels.
Uniqueness
Tianeptine Metabolite MC5 Sodium Salt is unique due to its specific metabolic origin from tianeptine and its distinct pharmacological activity. Unlike traditional antidepressants, it has a unique mechanism of action that involves the modulation of multiple neurotransmitter systems .
特性
IUPAC Name |
sodium;5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYSEZGRQUELJJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN2NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676158 |
Source


|
| Record name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115220-11-6 |
Source


|
| Record name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

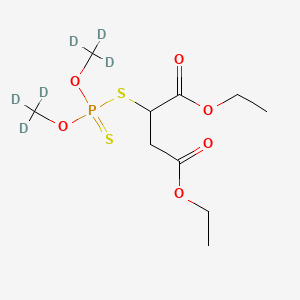

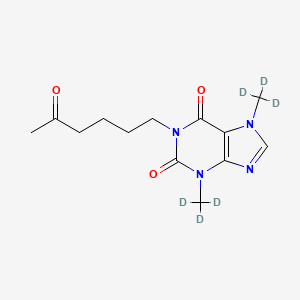


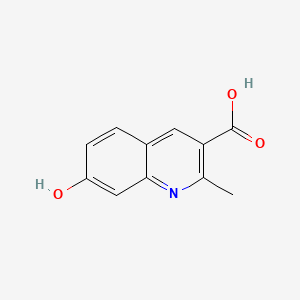
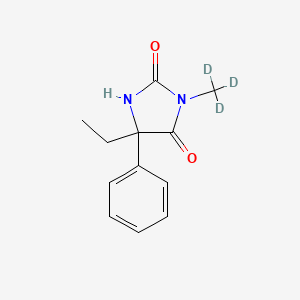




![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)
